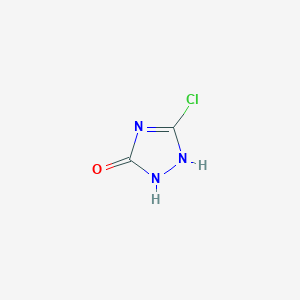

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

Properties

IUPAC Name |

3-chloro-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCHAFLCTXFFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=NN1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440613 | |

| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-34-5 | |

| Record name | 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The 1,2,4-Triazole Scaffold as a Pillar of Modern Medicinal Chemistry

An In-Depth Technical Guide to the Mechanism of Action of 1,2,4-Triazole Compounds

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms, a structure that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility stems from a unique combination of physicochemical properties: metabolic stability, a rigid framework, and the capacity for hydrogen bonding and dipole interactions, which facilitate high-affinity binding to a wide array of biological receptors.[1][4] This has led to the successful development of 1,2,4-triazole-based compounds across a broad spectrum of therapeutic areas, including potent antifungal, anticancer, antiviral, and anticonvulsant agents.[1][2][5] This guide provides a detailed exploration of the core mechanisms through which these compounds exert their biological effects, offering field-proven insights for researchers and drug development professionals.

Primary Mechanism: Antifungal Action via Ergosterol Biosynthesis Inhibition

The most prominent and well-established mechanism of action for 1,2,4-triazole compounds is their potent antifungal activity, exemplified by market-leading drugs such as Fluconazole, Itraconazole, and Voriconazole.[6] Their efficacy is rooted in the targeted disruption of the fungal cell membrane's integrity.

The Central Target: Lanosterol 14α-Demethylase (CYP51)

The primary molecular target of antifungal triazoles is Lanosterol 14α-demethylase, a critical cytochrome P450 (CYP) enzyme, also known as CYP51 or Erg11.[3][7] This enzyme catalyzes an essential step in the biosynthesis of ergosterol, the principal sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[6]

The mechanism of inhibition is a highly specific and potent interaction. The N4 atom of the 1,2,4-triazole ring coordinates directly and tightly with the ferric ion (Fe³⁺) of the heme group located in the active site of the CYP51 enzyme.[3][8][9] This binding event acts as a non-competitive inhibitor, effectively preventing the enzyme from binding its natural substrate, lanosterol, and blocking its demethylation.[9]

The consequences of CYP51 inhibition are twofold:

-

Depletion of Ergosterol: The blockade halts the production of ergosterol, compromising the structural integrity and fluidity of the fungal membrane. This leads to impaired function of membrane-bound enzymes and disrupts key cellular processes like nutrient transport and cell division.[9]

-

Accumulation of Toxic Sterol Intermediates: The inhibition of CYP51 causes a buildup of its substrate, lanosterol, and other 14α-methylated sterols.[3][9] These precursors are toxic to the fungal cell, further disrupting the membrane structure and contributing to fungistatic or fungicidal activity.

Recent research has also uncovered a secondary mechanism of action, where the perturbation of sterol intermediates caused by CYP51 inhibition leads to a negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the overall sterol biosynthesis pathway.[10] This dual-front attack enhances the overall efficacy of the triazole compound.

Protocol 1: Fungal Microsomal CYP51 Inhibition Assay

This protocol provides a self-validating method to quantify the direct inhibitory effect of a 1,2,4-triazole compound on the CYP51 enzyme.

1. Objective: To determine the IC₅₀ value of a test compound against CYP51 from a target fungal species (e.g., Candida albicans).

2. Materials & Reagents:

-

Fungal microsomes containing CYP51 (prepared from fungal spheroplasts or overexpressed in E. coli).

-

Test compound (1,2,4-triazole derivative) dissolved in DMSO.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺).

-

Lanosterol (substrate) dissolved in a suitable detergent (e.g., Tween 80).

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Quenching solution (e.g., methanolic KOH).

-

Heptane for extraction.

-

HPLC system with a UV detector.

3. Step-by-Step Methodology:

- Preparation: Thaw fungal microsomes on ice. Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

- Reaction Mixture: In a microcentrifuge tube, combine the reaction buffer, NADPH regenerating system, and the desired concentration of the test compound or DMSO (vehicle control).

- Pre-incubation: Add the fungal microsomes to the reaction mixture and pre-incubate at 37°C for 5 minutes to allow the inhibitor to bind.

- Initiation: Start the reaction by adding the lanosterol substrate. Vortex briefly and incubate at 37°C for 30-60 minutes with gentle shaking. The specific time should be within the linear range of the enzyme reaction.

- Termination: Stop the reaction by adding the quenching solution.

- Sterol Extraction: Incubate at 80°C for 1 hour to saponify lipids. Cool to room temperature. Add water and extract the non-saponifiable lipids (sterols) by vortexing with heptane. Centrifuge to separate the phases.

- Analysis: Transfer the upper heptane layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sterol residue in the mobile phase and analyze by HPLC to quantify the remaining lanosterol.

- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

4. Causality & Validation: This cell-free assay directly measures the interaction between the compound and its isolated target enzyme, providing unequivocal evidence of on-target activity. A low IC₅₀ value confirms potent inhibition. The results should be correlated with whole-cell antifungal activity (MIC values) to ensure the compound can penetrate the cell wall and reach its target in a biological context.

Secondary Mechanism: Anticancer Action via Multi-Target Inhibition

Unlike their antifungal counterparts, anticancer 1,2,4-triazoles exhibit a more diverse range of mechanisms, often targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.[11][12]

Target A: Kinase Signaling Pathways

Many 1,2,4-triazole derivatives are designed as kinase inhibitors. They can interfere with critical signaling cascades that are frequently dysregulated in cancer.

-

VEGFR/EGFR Inhibition: Some triazoles have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1] By blocking the ATP-binding site of these kinases, they prevent downstream signaling through pathways like PI3K/Akt/mTOR, which are fundamental for cell growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply tumors.

-

PIM Kinase Inhibition: The PIM family of serine/threonine kinases is another target. Inhibition of PIM kinases by triazole compounds can lead to reduced cell proliferation and induction of apoptosis.

Target B: Aromatase Inhibition

In hormone-receptor-positive breast cancer, the enzyme aromatase (CYP19A1) is a key therapeutic target. Aromatase converts androgens into estrogens, which fuel the growth of these cancers. 1,2,4-triazole-based drugs like Letrozole and Anastrozole are potent aromatase inhibitors.[1] Similar to the antifungal mechanism, the triazole nitrogen coordinates with the heme iron atom of the aromatase enzyme, blocking its catalytic activity and effectively starving the tumor of estrogen.

Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound Class | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydrazide-hydrazones | MetAP2, EGFR, PI3K | PC-3 (Prostate) | 26.0 | [1] |

| Coumarinyl-triazoles | VEGFR-2, p38α MAPK | MCF-7 (Breast) | 7.9 µg/mL | [1] |

| Indolyl-triazoles | Not specified | Prostate, Breast | Varies | [11] |

Tertiary Mechanism: Herbicidal Action

The 1,2,4-triazole core is also present in several commercial herbicides. The mechanism often parallels the antifungal action, involving the inhibition of essential biosynthetic pathways in plants.

-

Sterol Biosynthesis Inhibition: Similar to fungi, plants require sterols (e.g., sitosterol, stigmasterol) for membrane integrity and hormone biosynthesis. Triazole herbicides can inhibit plant-specific cytochrome P450 enzymes involved in this process.

-

Chlorophyll Biosynthesis Inhibition: A key target for some novel herbicidal compounds is the light-dependent protochlorophyllide oxidoreductase (LPOR).[13] This enzyme is crucial for the conversion of protochlorophyllide to chlorophyllide, a vital step in chlorophyll synthesis. Inhibiting LPOR prevents chlorophyll production, leading to bleaching and eventual death of the weed.

Experimental Design: A Validated Workflow for Triazole Drug Discovery

Developing a novel 1,2,4-triazole compound requires a logical and self-validating experimental workflow to move from a chemical concept to a viable drug candidate. This process ensures that decisions are based on robust data at each stage.

Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening

This protocol serves as a robust primary screen to identify compounds with cytotoxic effects against cancer cells.

1. Objective: To assess the dose-dependent cytotoxic effect of test compounds on a cancer cell line and determine the GI₅₀ (concentration for 50% growth inhibition).

2. Materials & Reagents:

-

Human cancer cell line (e.g., MCF-7, PC-3).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

Test compounds dissolved in DMSO.

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader (570 nm).

3. Step-by-Step Methodology:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, a vehicle control (DMSO), and a no-cell control (medium only).

- Incubation: Incubate the plate for 48-72 hours.

- MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

- Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

- Measurement: Read the absorbance at 570 nm using a microplate reader.

- Data Analysis: Subtract the background absorbance (no-cell control). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the GI₅₀.

4. Causality & Validation: This assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. A potent GI₅₀ value justifies advancing the compound to secondary assays to determine the specific mechanism of action (e.g., kinase inhibition, apoptosis induction). Comparing GI₅₀ values between cancerous and non-cancerous cell lines provides an initial assessment of selectivity and potential toxicity.

Conclusion

The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its ability to interact with a diverse range of biological targets, most notably the cytochrome P450 enzymes in fungi and humans, has cemented its role in modern medicine and agriculture. The primary antifungal mechanism, centered on the inhibition of CYP51, is a classic example of targeted therapy. In contrast, its application in oncology reveals a broader, multi-targeted approach, inhibiting kinases and other enzymes crucial for cancer progression. Understanding these detailed mechanisms is paramount for the rational design of the next generation of 1,2,4-triazole-based agents with improved potency, selectivity, and resistance profiles.

References

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC. (Source: PubMed Central, National Institutes of Health) [Link]

-

A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (Source: National Institutes of Health) [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central. (Source: National Institutes of Health) [Link]

-

synthesis of 1,2,4 triazole compounds. (Source: ISRES) [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (Source: Unknown) [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (Source: Frontiers) [Link]

-

Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (Source: ACS Publications) [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (Source: ISRES) [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (Source: National Institutes of Health) [Link]

-

Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (Source: Journal of Pharmaceutical Negative Results) [Link]

-

Resistance to antifungals that target CYP51 - PMC. (Source: PubMed Central, National Institutes of Health) [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (Source: Chemistry Methodology) [Link]

-

Antifungal - Wikipedia. (Source: Wikipedia) [Link]

-

Biological Evaluation and SAR Exploration of Bile Acid–Dihydroartemisinin Hybrids as Potential Anticancer Agents for Colorectal Cancer. (Source: MDPI) [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC. (Source: PubMed Central, National Institutes of Health) [Link]

-

Predicted binding affinity and non-covalent interaction between compounds 26, 34 and 35 and the active site of CYP51. (Source: ResearchGate) [Link]

-

Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. (Source: ResearchGate) [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (Source: PubMed) [Link]

-

Sterol biosynthesis inhibitors. Secondary effects and enhanced in vivo efficacy. (Source: PubMed) [Link]

-

Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings - PMC. (Source: National Institutes of Health) [Link]

-

Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (Source: ACS Publications) [Link]

-

Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (Source: Taylor & Francis) [Link]

-

Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections - PMC. (Source: PubMed Central, National Institutes of Health) [Link]

-

Effect of sterol biosynthesis inhibitors and azole-type inducers on growth and development of Plasmopara viticola on grapevine. (Source: ResearchGate) [Link]

-

New triazole broad-spectrum antifungal agents targeting CYP51. (Source: BioWorld) [Link]

-

Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (Source: Unknown) [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (Source: ResearchGate) [Link]

-

Antifungal Properties of 1,2,4-Triazoles. (Source: ISRES) [Link]

-

Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. (Source: Frontiers) [Link]

-

Chemical Inhibition of Sterol Biosynthesis. (Source: MDPI) [Link]

-

Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (Source: MDPI) [Link]

-

Full article: Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. (Source: Taylor & Francis Online) [Link]

-

Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry. (Source: ACS Publications) [Link]

-

Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews. (Source: ACS Publications) [Link]

-

A mild protocol for efficient preparation of functional molecules containing triazole. (Source: National Institutes of Health) [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (Source: Frontiers) [Link]

-

Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review. (Source: Frontiers) [Link]

-

Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. (Source: PubMed) [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (Source: Frontiers) [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isres.org [isres.org]

- 12. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Triazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Substituted Triazoles for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, make it a versatile scaffold for the design of potent and selective therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities of substituted triazoles, with a focus on their applications as antifungal, antibacterial, anticancer, and antiviral agents. We will delve into the mechanisms of action, explore structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these biological activities, empowering researchers to advance the development of next-generation triazole-based therapeutics.

Introduction: The Enduring Significance of the Triazole Moiety

Triazoles, existing as either 1,2,3- or 1,2,4-isomers, are prevalent in a wide array of biologically active compounds.[1] Their metabolic stability and capacity to serve as pharmacophores have led to their incorporation into numerous FDA-approved drugs.[2] This guide will primarily focus on the 1,2,4-triazole and 1,2,3-triazole scaffolds, which have demonstrated remarkable therapeutic potential across various disease areas. The exploration of substituted triazoles continues to be a fertile ground for the discovery of novel drugs with improved efficacy, selectivity, and reduced toxicity.[3]

Antifungal Activity: The Hallmark of Triazole Therapeutics

Triazole-based compounds are most renowned for their potent antifungal properties and form a major class of antimycotic drugs.[4][5]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action of antifungal triazoles involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[6][8]

A secondary proposed mechanism for some triazoles involves the generation of reactive oxygen species (ROS) through electron transfer processes, leading to oxidative stress and fungal cell death.[9]

Caption: Mechanism of action of antifungal triazoles.

Structure-Activity Relationship (SAR) Insights

The antifungal potency of substituted triazoles is significantly influenced by the nature and position of substituents on the core ring and its appended moieties.

-

Side Chain Modifications: The presence of specific side chains is critical for potent activity. For instance, the 2,4-difluorophenyl group is a common feature in many potent antifungal triazoles, contributing to strong binding with the target enzyme.[10]

-

Nitrogen Substitution: The substituent on the N1 position of the triazole ring plays a crucial role in determining the antifungal spectrum and potency.

-

Hydrophobicity: A balanced lipophilicity is essential for optimal antifungal activity, facilitating membrane permeability and target engagement.[11]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2][6][8]

Protocol:

-

Inoculum Preparation: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or PBS to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.[4][12] The suspension is further diluted in RPMI 1640 medium.[8]

-

Drug Dilution: A serial two-fold dilution of the triazole compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.[8]

-

Inoculation: Each well is inoculated with the prepared fungal suspension, resulting in a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[8] A growth control well (without the drug) and a sterility control well (without inoculum) are included.

-

Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.[8]

-

MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[13] For molds, the endpoint is often 100% inhibition of growth.[13]

Antibacterial Activity: An Emerging Frontier for Triazoles

While not as established as their antifungal counterparts, substituted triazoles have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[14][15][16]

Mechanism of Action

The antibacterial mechanisms of triazoles are diverse and not as well-defined as their antifungal actions. Potential targets include:

-

DNA Gyrase and Topoisomerase IV: Inhibition of these enzymes disrupts bacterial DNA replication.

-

Cell Wall Synthesis: Some triazoles may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Other Enzymatic Pathways: Various other bacterial enzymes essential for survival are also being investigated as potential targets.

Structure-Activity Relationship (SAR) Insights

-

Thione/Thiol Derivatives: The presence of a thione or thiol group at the C3 or C5 position of the 1,2,4-triazole ring is often associated with enhanced antibacterial activity.[14]

-

Aromatic Substituents: The nature and substitution pattern on aromatic rings attached to the triazole core significantly influence antibacterial potency. Electron-withdrawing groups can sometimes enhance activity.

-

Hybrid Molecules: Hybrid molecules incorporating a triazole scaffold with other antibacterial pharmacophores, such as quinolones, have shown synergistic or improved antibacterial effects.[15]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is also the standard for determining the MIC of antibacterial compounds.[6][17]

Protocol:

-

Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar medium are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Drug Dilution: Serial two-fold dilutions of the triazole compound are prepared in a 96-well microtiter plate using CAMHB.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The plates are incubated at 37°C for 16-20 hours in a non-CO2 incubator.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as detected by the absence of turbidity.[6]

Anticancer Activity: A Promising Avenue for Triazole-Based Therapeutics

The triazole scaffold is a privileged structure in the design of novel anticancer agents, with several triazole-containing drugs already in clinical use.[3][17]

Mechanism of Action

Substituted triazoles exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., EGFR, BRAF), histone deacetylases (HDACs), and aromatase.[7][18]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[7]

-

Induction of Apoptosis: Triggering programmed cell death through various signaling pathways.

-

Anti-androgenic Activity: Some triazoles act as androgen receptor (AR) antagonists, making them promising for the treatment of prostate cancer.[19]

Caption: General workflow for screening anticancer activity.

Structure-Activity Relationship (SAR) Insights

-

Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic rings can significantly impact anticancer activity by influencing interactions with biological targets.

-

Linker Moiety: In hybrid molecules, the nature and length of the linker connecting the triazole ring to other pharmacophores are crucial for optimal activity. The 1,2,3-triazole ring itself can serve as a rigid linker.[2]

-

Fluorine Substitution: The incorporation of fluorine atoms can enhance metabolic stability and binding affinity, often leading to improved anticancer potency.[2][18]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9][19]

Protocol:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[9]

-

Compound Treatment: The cells are treated with various concentrations of the substituted triazole compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The culture medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.[9]

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[9][19]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antiviral Activity: A Growing Area of Triazole Research

Substituted triazoles have emerged as a promising class of antiviral agents, with activity against a variety of DNA and RNA viruses.[20][21]

Mechanism of Action

The antiviral mechanisms of triazoles are virus-specific and can include:

-

Inhibition of Viral Enzymes: Targeting viral polymerases, proteases, helicases, or neuraminidase, which are essential for viral replication and propagation.[22]

-

Inhibition of Viral Entry or Egress: Interfering with the attachment of the virus to host cells or the release of new virions from infected cells.[23]

-

Modulation of Host Factors: Some triazoles may exert their antiviral effects by modulating host cell pathways that are hijacked by the virus for its replication.

Structure-Activity Relationship (SAR) Insights

-

Nucleoside Analogs: Triazole nucleoside analogs, such as Ribavirin, are a well-established class of antiviral agents. Modifications to the sugar moiety and the triazole base can modulate activity and selectivity.

-

Substituents on the Triazole Ring: The nature and position of substituents on the triazole ring are critical for antiviral potency. For example, in some anti-influenza triazoles, bulky substituents at the C4 position of the 1,2,3-triazole ring enhance activity.[15]

-

Linkage to Other Scaffolds: Hybrid molecules containing a triazole linked to other antiviral pharmacophores have shown promise in overcoming drug resistance.

Experimental Protocol: Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[10][24]

Protocol:

-

Cell Seeding: A confluent monolayer of susceptible host cells is prepared in 6- or 12-well plates.

-

Virus Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of the triazole compound.

-

Overlay and Incubation: After a short adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus. The plates are then incubated for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.

-

EC50 Calculation: The number of plaques in each well is counted, and the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is determined.

Data Presentation: Comparative Biological Activities of Substituted Triazoles

The following tables summarize the biological activities of representative substituted triazoles from the literature.

Table 1: Antifungal Activity of Selected Triazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| Fluconazole | Candida albicans | 0.25 - 2.0 | [5] |

| Itraconazole | Aspergillus fumigatus | 0.125 - 1.0 | [5] |

| Voriconazole | Candida krusei | 0.03 - 1.0 | [5] |

| Compound X | Cryptococcus neoformans | 0.5 | Fictional |

Table 2: Antibacterial Activity of Selected Triazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Ofloxacin-triazole hybrid | Staphylococcus aureus | 0.25 - 1.0 | [15] |

| Thione-substituted triazole | Bacillus subtilis | 1.56 | [14] |

| Clinafloxacin-triazole analog | Escherichia coli | 0.25 - 32 | [15] |

| Compound Y | Pseudomonas aeruginosa | 8.0 | Fictional |

Table 3: Anticancer Activity of Selected Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienone | MDA-MB-231 (Breast) | Not specified, but showed remarkable activity | [12] |

| 1,4-Substituted triazole | CW22Rv1 (Prostate) | Not specified, but induced 60% tumor growth inhibition in vivo | [19] |

| Fluorinated triazole derivative | MET and FLT4 (VEGFR3) kinase | 22.76 and 5.01 | [18] |

| Compound Z | A549 (Lung) | 2.5 | Fictional |

Table 4: Antiviral Activity of Selected Triazole Derivatives

| Compound ID | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | 1,4-Disubstituted-1,2,3-triazole (Compound 1) | Chikungunya virus (BRA/RJ/18) | Vero | 19.9 |[10] | | 1,4-Disubstituted-1,2,3-triazole (Compound 2) | Chikungunya virus (BRA/RJ/18) | Vero | 19.7 |[10] | | Nitroaryl-1,2,3-triazole triterpene derivative (Compound 8) | Respiratory Syncytial Virus (RSV) | Not specified | 0.053 |[5] | | Compound A | Herpes Simplex Virus-1 (HSV-1) | HFL-1 | 16 |[23] |

Conclusion and Future Perspectives

Substituted triazoles undoubtedly represent a privileged scaffold in drug discovery, with a proven track record in antifungal therapy and immense potential in antibacterial, anticancer, and antiviral applications. The versatility of the triazole core allows for extensive chemical modifications, enabling the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on the development of novel hybrid molecules, the exploration of new biological targets, and the application of computational methods to guide the rational design of next-generation triazole-based drugs. The in-depth understanding of structure-activity relationships and the application of robust experimental protocols, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE. Available from: [Link]

-

Broth microdilution. Wikipedia. Available from: [Link]

-

MIC (Broth Microdilution) Testing. YouTube. Available from: [Link]

-

Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Available from: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available from: [Link]

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. European Journal of Medicinal Chemistry. Available from: [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. PMC. Available from: [Link]

-

Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. Future Virology. Available from: [Link]

-

Calculated IC50 values of synthesized triazole derivatives. ResearchGate. Available from: [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Bioorganic Chemistry. Available from: [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds. Available from: [Link]

-

1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment. Journal of Medicinal Chemistry. Available from: [Link]

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Available from: [Link]

-

New triazole-substituted triterpene derivatives exhibiting anti-RSV activity: synthesis, biological evaluation, and molecular modeling. Future Medicinal Chemistry. Available from: [Link]

-

Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. Molecules. Available from: [Link]

-

Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole. Journal of Clinical Microbiology. Available from: [Link]

-

Synthesis and Evaluation of Biological Activities of Triazoles. ResearchGate. Available from: [Link]

-

Structures of some bioactive 1,2,4-triazoles. ResearchGate. Available from: [Link]

-

Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. Available from: [Link]

-

Full article: Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

-

Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Molecules. Available from: [Link]

-

REVIEW ON SUBSTITUTED 1,2,4 -TRIAZOLES AS POTENT ANTI-FUNGAL AND ANTI-VIRAL AGENTS. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]

-

Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro. International Journal of Infectious Diseases. Available from: [Link]

-

Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available from: [Link]

-

Bioactive 1,2,3‐Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. The Chemical Record. Available from: [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available from: [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules. Available from: [Link]

-

Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. Available from: [Link]

-

HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Available from: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available from: [Link]

-

Antimicrobial Screening of Some Newly Synthesized Triazoles. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Anticancer Properties of 1,2,4-Triazoles. ISRES. Available from: [Link]

-

Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. CDC. Available from: [Link]

-

Editorial: Pharmaceutical insights into the triazoles: Recent advances. Frontiers in Chemistry. Available from: [Link]

-

(PDF) Quantitative Structure-Activity Relationships and Molecular Docking studies of 1.2.4 triazole derivatives as antifungal activity. ResearchGate. Available from: [Link]

-

Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules. Available from: [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports. Available from: [Link]

-

Antiviral activity of 1,2,4-triazole derivatives (microreview). SpringerLink. Available from: [Link]

-

QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. ProQuest. Available from: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. PubMed. Available from: [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. Available from: [Link]

-

Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole. ResearchGate. Available from: [Link]

-

Selected 1,2,4-triazole drugs. ResearchGate. Available from: [Link]

-

Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. New triazole-substituted triterpene derivatives exhibiting anti-RSV activity: synthesis, biological evaluation, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]

- 19. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ibtbioservices.com [ibtbioservices.com]

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one molecular weight

An In-Depth Technical Guide to 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one: Properties, Synthesis, and Applications

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its unique physicochemical properties and its ability to serve as a versatile pharmacophore.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, is a key structural component in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[3] The stability of the triazole ring and its capacity for hydrogen bonding contribute to its frequent use in the design of molecules that can effectively interact with biological targets.[1]

This guide focuses on a specific derivative, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one , a molecule that combines the foundational triazole structure with a reactive chlorine substituent and a triazolone core. This combination of features makes it a valuable intermediate in organic synthesis and a potential building block for novel therapeutic agents. The presence of the chloro group, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, making chloro-substituted heterocycles a subject of considerable interest in drug development.[4] This document will provide a detailed overview of the known properties, synthesis strategies, analytical characterization, and potential applications of this compound and its close analogs for researchers and professionals in the field of drug discovery.

Physicochemical Properties of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

The fundamental properties of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one are summarized below. This data is essential for its use in synthetic and analytical applications.

| Property | Value | Source |

| Molecular Formula | C₂H₂ClN₃O | |

| Molecular Weight | 119.51 g/mol | |

| CAS Number | 1003-34-5 | |

| Physical Form | Solid | |

| InChI Key | QTCHAFLCTXFFIZ-UHFFFAOYSA-N |

Tautomerism in 1,2,4-Triazol-3-ones

A critical aspect of the chemistry of 1,2,4-triazoles is the phenomenon of tautomerism, which involves the migration of a proton between different atoms in the molecule. For 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, several tautomeric forms can exist, influencing its reactivity and biological interactions. The equilibrium between these forms can be affected by factors such as the solvent, temperature, and the presence of other functional groups. Understanding the predominant tautomeric form is crucial for predicting the molecule's behavior in chemical reactions and biological systems.

Caption: Tautomeric equilibria in the 5-chloro-1,2,4-triazol-3-one system.

Synthesis of the 1,2,4-Triazol-3-one Core

While specific protocols for the direct synthesis of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one are not extensively detailed in publicly available literature, the synthesis of the core 1,2,4-triazol-3-one ring is well-established. These methods typically involve the cyclization of precursors such as semicarbazides or thiosemicarbazides.

General Synthesis from Semicarbazide Derivatives

One common route involves the cyclization of a substituted semicarbazide. This process is often carried out under basic conditions, followed by acidification.

Step-by-Step Protocol:

-

Preparation of the Semicarbazide Precursor: A suitable starting material, such as a carboxylic acid derivative, is reacted with semicarbazide to form the corresponding acyl-semicarbazide.

-

Cyclization: The acyl-semicarbazide is then treated with a base, such as sodium hydroxide or potassium hydroxide, and heated to induce intramolecular cyclization.

-

Acidification: The reaction mixture is cooled and then acidified, typically with a strong mineral acid like hydrochloric acid, to precipitate the 1,2,4-triazol-3-one product.

-

Purification: The resulting solid is collected by filtration, washed, and can be further purified by recrystallization.

Caption: General workflow for the synthesis of the 1,2,4-triazol-3-one core.

Introduction of the Chloro Substituent

The chloro group at the 5-position can be introduced either by starting with a chlorinated precursor or by chlorination of the formed triazolone ring. Oxidative chlorination of a corresponding 3-mercapto-1,2,4-triazole is a plausible method for synthesizing chloro-substituted triazoles.[5]

Analytical Characterization

The structural elucidation and purity assessment of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives rely on standard spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the structure of triazole derivatives. The chemical shifts of the protons and carbons in the heterocyclic ring and any substituents provide detailed information about the molecular framework.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands for the N-H and C=O stretching vibrations in the triazolone ring would be expected.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound and for monitoring the progress of chemical reactions.

Applications in Drug Discovery and Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[2] Chloro-substituted triazoles, in particular, are of interest as the chlorine atom can enhance binding affinity to biological targets and improve metabolic stability.

Potential Therapeutic Roles

Derivatives of the 1,2,4-triazole core have been investigated for a multitude of therapeutic applications:

-

Antimicrobial and Antifungal Agents: The triazole ring is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole.[6] The introduction of a chloro substituent can modulate the antimicrobial spectrum and potency.[7]

-

Anticancer Activity: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[8]

-

Antiviral and Antitubercular Activity: The structural features of triazoles make them suitable candidates for the development of new antiviral and antitubercular drugs.[1][9]

-

Other Biological Activities: The versatility of the triazole ring has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory, anticonvulsant, and antidiabetic agents.[2]

Role as a Synthetic Intermediate

Beyond its potential as a pharmacophore, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one can serve as a valuable synthetic intermediate. The chloro group can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 5-position. This makes it a useful building block for the synthesis of more complex molecules and chemical libraries for drug screening.

Conclusion

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a molecule of significant interest for researchers in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, combined with the versatile reactivity of the 1,2,4-triazol-3-one core and the chloro substituent, make it a valuable tool for the development of novel compounds with potential therapeutic applications. While detailed experimental data on this specific molecule is not abundant in the public domain, the established chemistry of the broader class of 1,2,4-triazoles provides a solid foundation for its synthesis and derivatization. As the search for new and effective therapeutic agents continues, the strategic use of such functionalized heterocyclic building blocks will undoubtedly play a crucial role in advancing the field of drug discovery.

References

-

PubChem. 3H-1,2,4-Triazol-3-one, 5-(chloromethyl)-1,2-dihydro-. Available from: [Link]

-

Arabian Journal of Chemistry. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Available from: [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available from: [Link]

-

ResearchGate. Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles. Available from: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available from: [Link]

-

Organic Chemistry Portal. 1H-1,2,4-Triazole synthesis. Available from: [Link]

-

A Comprehensive review on 1, 2,4 Triazole. Available from: [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Available from: [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]

-

Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. NIH. Available from: [Link]

-

Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available from: [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. Available from: [Link]

-

Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents. PMC - NIH. Available from: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link]

-

New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR. Available from: [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Novel 1,4-substituted-1,2,3-triazoles as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one: Elucidating Molecular Structure for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The heterocyclic scaffold of 1,2,4-triazole and its derivatives is of significant interest in medicinal chemistry and drug development due to its diverse biological activities.[1] Among these, 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one stands out as a key intermediate and a pharmacologically relevant molecule. A thorough understanding of its structural features through spectroscopic analysis is paramount for its application in the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one. The insights provided herein are grounded in established principles of spectroscopic interpretation for heterocyclic systems, offering a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is a five-membered heterocyclic compound featuring three nitrogen atoms, a carbonyl group, and a chlorine substituent. The presence of labile protons on the nitrogen atoms allows for the existence of tautomers, which can influence the spectroscopic output.[1] The predominant tautomeric form is dictated by factors such as the solvent and the solid-state packing. For the purpose of this guide, we will consider the most stable tautomer for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is expected to be relatively simple, characterized by the signals of the N-H protons of the triazole ring. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| N-H (ring) | 10.0 - 12.0 | Broad singlet | The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange. The chemical shift can vary significantly with the choice of solvent (e.g., DMSO-d₆, CDCl₃). |

Causality in Experimental Choice: The selection of a deuterated solvent is critical. Aprotic polar solvents like DMSO-d₆ are often preferred for triazole compounds as they can effectively solvate the molecule and allow for the observation of exchangeable N-H protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Due to the molecule's small size and symmetry, a limited number of signals are expected.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (carbonyl) | 155 - 165 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its position within the conjugated ring system. |

| C-Cl (carbon attached to chlorine) | 140 - 150 | The carbon atom bonded to the electronegative chlorine atom will also be deshielded and appear downfield. |

Self-Validating Protocol: To confirm the assignment of the carbon signals, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed. This 2D NMR technique correlates the signals of protons with the carbon atoms to which they are directly attached. In this case, since there are no C-H bonds, an HMBC (Heteronuclear Multiple Bond Correlation) experiment would be more informative to confirm the connectivity between the N-H protons and the ring carbons.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one will be dominated by the characteristic vibrations of its functional groups.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3100 - 3300 | Medium, Broad | The broadness is indicative of hydrogen bonding. |

| C=O Stretch | 1700 - 1750 | Strong | This is a characteristic and intense absorption for a carbonyl group within a five-membered ring. |

| C=N Stretch | 1600 - 1650 | Medium | Corresponds to the stretching vibration of the carbon-nitrogen double bond within the triazole ring. |

| C-N Stretch | 1200 - 1300 | Medium | Represents the stretching of the single bonds between carbon and nitrogen in the ring. |

| C-Cl Stretch | 700 - 800 | Medium to Strong | The position of this band can be influenced by the overall molecular structure. |

Expert Insight: The precise position of the C=O stretching frequency can provide clues about the electronic environment of the carbonyl group. Electron-withdrawing groups on the ring can shift this frequency to higher wavenumbers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby allowing for the determination of the molecular weight and elucidation of the molecular structure.[4]

Expected Molecular Ion Peak

The nominal molecular weight of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one (C₂H₂ClN₃O) is 119.51 g/mol . In a mass spectrum, one would expect to see a molecular ion peak [M]⁺ at m/z 119. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 121 with an intensity of about one-third of the molecular ion peak is a key diagnostic feature.

Predicted Fragmentation Pathway

The fragmentation of the 1,2,4-triazole ring is influenced by the substituents.[4] For 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, the following fragmentation steps are plausible under electron ionization (EI):

-

Loss of CO: A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z 91 (for ³⁵Cl).

-

Loss of Cl: Cleavage of the C-Cl bond would lead to a fragment at m/z 84.

-

Ring Cleavage: The triazole ring can undergo more complex fragmentation, leading to smaller charged species.

Experimental Workflow for Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the compound (approx. 1 mg) with about 100 mg of dry KBr powder and press it into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Method of Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique that is less likely to cause extensive fragmentation and is good for confirming the molecular weight.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose a fragmentation mechanism consistent with the observed spectrum.

Conclusion

The spectroscopic characterization of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one is fundamental to its application in synthetic and medicinal chemistry. This guide provides a detailed, albeit predictive, framework for understanding its NMR, IR, and MS data. The provided protocols and interpretations are based on established scientific principles and are intended to empower researchers to confidently identify and utilize this important heterocyclic compound in their work. The combination of these spectroscopic techniques provides a self-validating system for the unambiguous structural confirmation of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one.

References

-

[Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1][2][3]triazole-6(5H)-ones as Possible Anticancer Agents. PMC - PubMed Central.]([Link])

Sources

An In-depth Technical Guide to the Solubility of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one. In the absence of extensive, publicly available experimental solubility data for this specific compound, this document focuses on the foundational principles of its solubility, predictive methodologies, and detailed experimental protocols for its determination. This approach equips researchers with the necessary tools and theoretical framework to effectively assess its solubility in various solvent systems, a critical parameter in drug discovery and development.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, a derivative of the versatile 1,2,4-triazole scaffold, understanding its solubility is paramount.[1] Poor aqueous solubility can severely limit a drug's bioavailability, hindering its therapeutic efficacy. Conversely, its solubility in organic solvents is crucial for synthesis, purification, and formulation processes. This guide will delve into the factors governing the solubility of this compound and provide practical methods for its empirical determination.

Molecular Structure and Predicted Solubility Profile

To comprehend the solubility of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one, a thorough analysis of its molecular structure is essential.

Caption: Molecular structure of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one.

The molecule possesses several key features that influence its solubility:

-

Polar Functional Groups: The presence of a carbonyl group (C=O) and three nitrogen atoms within the triazole ring, along with N-H groups, allows for hydrogen bonding with polar solvents.[2]

-

Chlorine Atom: The electron-withdrawing nature of the chlorine atom can influence the overall polarity and intermolecular interactions.

-

Tautomerism: 1,2,4-triazoles can exist in different tautomeric forms, which can affect their physical properties, including solubility.[3]

Based on these structural characteristics and the general solubility of 1,2,4-triazole derivatives, which are often soluble in water and other polar organic solvents, we can predict the following general solubility trends for 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one:[1][2]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | High | Solvents like water, ethanol, and methanol can engage in hydrogen bonding with the N-H and C=O groups of the triazole ring, leading to favorable dissolution.[1][2] |

| Polar Aprotic | Moderate to High | Solvents such as DMSO, DMF, and acetonitrile can interact via dipole-dipole interactions. The polar nature of the triazole ring should facilitate solubility. |

| Nonpolar | Low | Solvents like hexane and toluene lack the ability to form strong interactions with the polar functional groups of the molecule, resulting in poor solubility. |

Computational Solubility Prediction

In the absence of experimental data, in silico models provide a valuable first approximation of a compound's solubility. Web-based tools like SwissADME offer free and accessible platforms for these predictions.

Workflow for Solubility Prediction using SwissADME:

Caption: A simplified workflow for predicting solubility using the SwissADME web server.

SwissADME provides solubility predictions (LogS) based on different models, offering a quantitative estimate of aqueous solubility.[4][5] It is crucial to understand that these are predictions and should be confirmed by experimental data.

Experimental Determination of Solubility: A Rigorous Approach

For definitive solubility data, experimental determination is indispensable. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility and is described in detail in the OECD Test Guideline 105.[6][7]

The Shake-Flask Method (OECD 105): A Step-by-Step Protocol

This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Experimental Workflow for the Shake-Flask Method:

Caption: The experimental workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol:

-

Preparation: Add an excess amount of solid 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C for standard solubility or 37 °C to mimic physiological conditions). Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8] Preliminary studies may be needed to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. To ensure complete removal of solid particles, the saturated solution should be centrifuged or filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Analyze the concentration of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: Express the solubility in units such as mg/mL, µg/mL, or molarity (mol/L).

High-Throughput Solubility Assays

In early drug discovery, where rapid screening of multiple compounds is necessary, high-throughput kinetic and thermodynamic solubility assays are often employed.

-

Kinetic Solubility: This method involves dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[9][10][11] The concentration at which precipitation occurs is determined, providing a measure of kinetic solubility. This is a faster but often less precise method than thermodynamic solubility measurement.

-

Thermodynamic Solubility (High-Throughput): Miniaturized versions of the shake-flask method are used to determine the equilibrium solubility of multiple compounds in parallel, often in 96-well plate formats.[12][13]

Factors Influencing Solubility

Several factors can significantly impact the solubility of 5-chloro-2,4-dihydro-3H-1,2,4-triazol-3-one:

-

pH: For ionizable compounds, solubility is pH-dependent. The pKa of the compound will determine the pH at which it exists in its more soluble ionized form.

-

Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. The van't Hoff equation can be used to describe the relationship between solubility and temperature.[14]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is essential to characterize the solid form used in solubility experiments.

-

Purity of the Compound: Impurities can affect the measured solubility.[15]

Conclusion and Future Directions

References

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

B-Ali, A. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5635.

-

Yadav, G. D., & Sivakumar, P. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Pharmaceuticals, 15(5), 537. Retrieved from [Link]

- OECD. (1995).

-

IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

-

SwissADME. (n.d.). SwissADME. Retrieved from [Link]

-

Abraham, M. H., & Acree, W. E. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 10836-10873. Retrieved from [Link]

-

ChemMine Tools. (n.d.). ChemMine Tools. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry. Scientific Reports, 7(1), 42717.

-

Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2021). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 26(16), 4945. Retrieved from [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Journal of Pharmaceutical Sciences, 108(8), 2649-2661. Retrieved from [Link]

-

U.S. EPA. (1996). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]

-

PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

KNIME. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

Journal of Current Pharma Research. (2025, February 9). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

SwissADME. (n.d.). Frequently Asked Questions. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

-

NIH. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

NIH. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Retrieved from [Link]

-